2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile
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Overview
Description
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile is a heterocyclic organic compound containing a thiadiazole ring substituted with a bromine atom and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile typically involves the reaction of 5-bromo-1,2,4-thiadiazole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetone, followed by heating the mixture to facilitate the reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features but different reactivity and applications.
2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene: A related compound with a thiophene ring, used in materials science and medicinal chemistry.
Uniqueness
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C4H2BrN3S |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-(5-bromo-1,2,4-thiadiazol-3-yl)acetonitrile |
InChI |
InChI=1S/C4H2BrN3S/c5-4-7-3(1-2-6)8-9-4/h1H2 |
InChI Key |
FGWNGIUYAIWHGN-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=NSC(=N1)Br |
Origin of Product |
United States |
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